Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate

Description

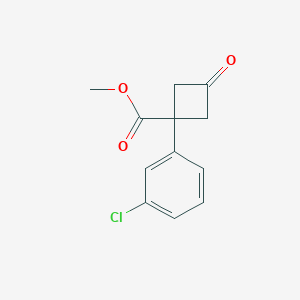

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring a 3-chlorophenyl substituent, a ketone group at the 3-position, and a methyl ester at the 1-position. Its molecular formula is C₁₂H₁₁ClO₃, with a calculated molecular weight of 238.67 g/mol (based on structural analysis). The compound is cataloged under CAS number 2138194-28-0 and is available as a building block for organic synthesis, particularly in pharmaceutical and materials science research . The cyclobutane ring introduces steric strain, while the electron-withdrawing 3-chlorophenyl and carbonyl groups influence its reactivity and physical properties.

Properties

IUPAC Name |

methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFJACPMQLPBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with cyclobutanone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development:

- Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has been investigated as a potential pharmaceutical intermediate. Its structural features make it suitable for the development of new drugs targeting specific biological pathways.

-

Biological Activity:

- The compound exhibits potential biological activity, including enzyme inhibition and modulation of receptor activity. This makes it useful in studies related to pharmacology and biochemistry.

-

Chemical Research:

- In organic chemistry, it serves as an intermediate for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.

Industrial Applications

- Specialty Chemicals Production:

- The compound is utilized in the production of specialty chemicals due to its reactivity and ability to form derivatives that are valuable in various industrial processes.

Case Study 1: Pharmaceutical Synthesis

In a study focused on synthesizing new anti-inflammatory agents, methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate was used as an intermediate. The synthesized compounds exhibited promising activity against inflammatory pathways, highlighting the compound's potential in drug discovery.

Case Study 2: Enzyme Inhibition Studies

Research investigating the inhibitory effects of various derivatives derived from methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate demonstrated significant enzyme inhibition, suggesting its applicability in developing therapeutic agents targeting specific enzymes involved in metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-(Methylsulfanyl)-3-Oxocyclobutane-1-Carboxylate

Molecular Formula : C₇H₁₀O₃S

Molecular Weight : 174.22 g/mol

Key Differences :

- The 3-chlorophenyl group is replaced with a methylsulfanyl (-SMe) substituent.

- Lower molecular weight (174.22 vs. 238.67 g/mol) results in reduced lipophilicity.

1-(3-Chlorophenyl)-3-Methylcyclobutane-1-Carboxylic Acid

Molecular Formula : C₁₂H₁₃ClO₂

Molecular Weight : 224.69 g/mol

Key Differences :

- The ketone (oxo) group is replaced with a methyl group, reducing ring strain.

- The methyl ester is replaced with a carboxylic acid, enhancing polarity and acidity (predicted pKa ~4-5).

Applications: Potential intermediate for esterification or amidation reactions. The carboxylic acid functionality enables salt formation, improving solubility in aqueous systems.

1-(3-Chlorophenyl)-1H-Tetrazole

Molecular Formula : C₇H₅ClN₄

Molecular Weight : 180.60 g/mol

Key Differences :

- A tetrazole ring replaces the cyclobutane core, introducing nitrogen-rich heterocyclic character.

- Exhibits strong intermolecular interactions (N···H, Cl···H) and high thermal stability (decomposition at ~250°C).

Energetic Properties :

- Detonation velocity: 4409 m/s

- Detonation pressure: 5.4 GPa

Applications: Primarily used as an environmentally friendly energetic material, contrasting with the non-energetic applications of the cyclobutane derivative.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate | C₁₂H₁₁ClO₃ | 238.67 | Ester, ketone, 3-chlorophenyl | High lipophilicity, strained cyclobutane |

| Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate | C₇H₁₀O₃S | 174.22 | Ester, ketone, methylsulfanyl | Nucleophilic sulfur, moderate stability |

| 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid | C₁₂H₁₃ClO₂ | 224.69 | Carboxylic acid, 3-chlorophenyl | Polar, acidic, synthetic versatility |

| 1-(3-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | 180.60 | Tetrazole, 3-chlorophenyl | High nitrogen content, explosive properties |

Table 2: Thermal and Energetic Properties (1-(3-Chlorophenyl)-1H-Tetrazole)

| Property | Value |

|---|---|

| Decomposition Temperature | ~250°C |

| Detonation Velocity | 4409 m/s |

| Detonation Pressure | 5.4 GPa |

| Oxygen Balance | -141.74 |

Biological Activity

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate is characterized by the following structure:

- Chemical Formula : CHClO

- Molecular Weight : 224.67 g/mol

- Functional Groups : Contains a chlorophenyl group, a cyclobutane ring, and a carboxylate ester.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the chlorophenyl group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular components.

Interaction with Enzymes

Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate has shown potential in enzyme inhibition studies. It can modulate the activity of specific enzymes, possibly through competitive or non-competitive inhibition mechanisms. The keto group in the cyclobutane ring may participate in hydrogen bonding, facilitating these interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate:

Case Studies

Several studies have investigated the biological effects of Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate:

- Enzyme Inhibition Study :

- Antimicrobial Efficacy :

-

Cytotoxic Effects on Cancer Cells :

- In vitro studies showed that Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate induced apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The study highlighted its ability to activate caspase pathways.

- Antioxidant Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.